1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, molecular formula, and structural formula. It might also include information on its appearance (color, state of matter under standard conditions) and any distinctive odors.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often determined using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis
This would involve a study of the reactions the compound undergoes, including the reactants, products, and conditions of the reaction. It might also include a discussion of the reaction mechanism.Physical And Chemical Properties Analysis
This would include information on the compound’s melting and boiling points, solubility, density, and other physical properties, as well as its chemical properties such as reactivity and stability.Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis of compounds including 2,3-diaryl pyrazines, which are structurally similar to your compound of interest. These compounds have been evaluated for their inhibitory activity against cyclooxygenase enzymes COX-1 and COX-2. Notably, certain derivatives exhibited significant in vivo activity in animal models of inflammation (Singh et al., 2004).
Synthesis and Antibacterial Activity
- Another study explored the synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, including derivatives structurally related to your compound. These synthesized compounds were tested for their antibacterial activity (Aghekyan et al., 2020).
Synthesis and Antimicrobial Evaluation
- Research was conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety. These compounds, similar in structure to the compound , were evaluated for their potential as antibacterial agents (Azab et al., 2013).
Synthesis and Characterization of Derivatives
- The synthesis and characterization of some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives were reported. These compounds, which share structural similarities with your compound of interest, were screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Synthesis of Arylazopyrazole Pyrimidone Heterocyclic Compounds
- A study on the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds was conducted. These compounds, related to your compound of interest, were evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
Safety And Hazards
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Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, or new methods of synthesis.
I hope this general information is helpful, and I’m sorry I couldn’t provide more specific information on the compound you’re interested in. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-26-17-7-5-16(6-8-17)21-20-4-3-13-22(20)14-15-23(21)28(24,25)19-11-9-18(27-2)10-12-19/h3-13,21H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPFXLNGMFJUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine |
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